5-(3-bromopropoxy)-2H-1,3-benzodioxole chemical structure and properties
5-(3-bromopropoxy)-2H-1,3-benzodioxole chemical structure and properties
The following technical guide details the structure, synthesis, properties, and applications of 5-(3-bromopropoxy)-2H-1,3-benzodioxole , a critical intermediate in medicinal chemistry.
Synthesis, Physicochemical Properties, and Applications in Drug Discovery
Executive Summary
5-(3-bromopropoxy)-2H-1,3-benzodioxole is a bifunctional organic intermediate comprising a lipophilic 1,3-benzodioxole (methylenedioxybenzene) core linked to a reactive alkyl bromide via a propyl ether chain. It serves as a pivotal "linker" scaffold in the synthesis of serotonergic modulators, antifungal agents, and auxin receptor agonists. This guide provides a validated protocol for its synthesis, detailed characterization data, and a strategic framework for its application in structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[1][2][3][4]
This compound functions as an electrophilic building block, allowing the introduction of the pharmacologically active benzodioxole-propyl moiety into nucleophilic substrates (e.g., secondary amines, thiols).
| Feature | Specification |
| IUPAC Name | 5-(3-bromopropoxy)-2H-1,3-benzodioxole |
| Common Synonyms | Sesamol 3-bromopropyl ether; 1-(3-bromopropoxy)-3,4-methylenedioxybenzene |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| SMILES | BrCCCOc1ccc2OCOc2c1 |
| CAS Number | Not widely indexed; often synthesized in situ or custom ordered. |
| Structural Class | Alkyl aryl ether; Alkyl bromide; Benzodioxole derivative |
Structural Insight: The 1,3-benzodioxole ring is a bioisostere of the catechol group but is metabolically more stable. The 3-carbon linker provides optimal steric spacing for binding to G-protein coupled receptors (GPCRs), particularly 5-HT (serotonin) receptors.
Physicochemical Properties[1][2][5]
The following properties are critical for handling and purification.
| Property | Value / Description |
| Physical State | Off-white low-melting solid or viscous pale yellow oil (purity dependent) |
| Melting Point | 35–40 °C (approximate; often isolated as an oil) |
| Boiling Point | >150 °C at 1 mmHg (predicted) |
| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMFInsoluble: Water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| Stability | Stable under standard conditions. Avoid prolonged exposure to light (bromide degradation). |
Synthetic Pathway: Validated Protocol
The synthesis involves the O-alkylation of Sesamol (5-hydroxy-1,3-benzodioxole) with 1,3-dibromopropane under Williamson ether synthesis conditions.
Core Reaction Scheme
The reaction utilizes a weak base (K₂CO₃) in a polar aprotic solvent (Acetone or Acetonitrile) to deprotonate the phenol, which then attacks the alkyl bromide.
Figure 1: Synthesis pathway emphasizing the suppression of dimer formation.
Detailed Experimental Protocol
Reagents:
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Sesamol (1.0 eq)
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1,3-Dibromopropane (3.0 – 5.0 eq ) — Critical: Excess required to prevent dimerization.
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Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
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Acetone (Reagent grade) or Acetonitrile (ACN)
Procedure:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sesamol (13.8 g, 100 mmol) in Acetone (200 mL).
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Activation: Add K₂CO₃ (27.6 g, 200 mmol) and stir at room temperature for 15 minutes to facilitate phenoxide formation.
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Addition: Add 1,3-Dibromopropane (60.6 g, 300 mmol) in a single portion.
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Expert Note: The large excess of dibromide ensures that the phenoxide attacks a dibromide molecule rather than a pre-formed product molecule, minimizing the formation of the bis-sesamol propane dimer.
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Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 8–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot less polar than sesamol but more polar than the dibromide.
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Workup:
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Cool to room temperature.
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Filter off the inorganic salts (KBr, excess K₂CO₃).
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Concentrate the filtrate under reduced pressure to remove acetone.
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Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purification:
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The excess 1,3-dibromopropane (bp ~167°C) can be removed by high-vacuum distillation (Kugelrohr) if significant amounts remain.
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Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 80:20) .
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Yield: Typical isolated yield is 75–85%.
Analytical Characterization
The identity of the product must be confirmed using NMR spectroscopy.[1] The diagnostic signals are the triplet for the CH₂Br and the singlet for the methylenedioxy protons.
¹H NMR (400 MHz, CDCl₃) Predicted Data:
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 6.70 | d (J=8.5 Hz) | 1H | Aromatic C-7 |
| Ar-H | 6.48 | d (J=2.5 Hz) | 1H | Aromatic C-4 |
| Ar-H | 6.33 | dd (J=8.5, 2.5 Hz) | 1H | Aromatic C-6 |
| O-CH₂-O | 5.91 | s | 2H | Methylenedioxy |
| O-CH₂ | 4.05 | t (J=6.0 Hz) | 2H | Ether methylene |
| CH₂-Br | 3.60 | t (J=6.5 Hz) | 2H | Bromomethyl |
| C-CH₂-C | 2.30 | quint (J=6.3 Hz) | 2H | Central methylene |
Interpretation:
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The singlet at 5.91 ppm confirms the integrity of the benzodioxole ring.
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The triplet at 3.60 ppm confirms the presence of the alkyl bromide (reactive handle).
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Absence of a broad singlet at ~4.5–5.0 ppm confirms the consumption of the phenolic -OH.
Applications in Drug Discovery[5][7]
This compound is a versatile linker used to connect the benzodioxole pharmacophore to other active moieties.
Primary Application: Aryl-Piperazine CNS Ligands
The benzodioxole moiety mimics the electron-rich aromatic systems found in serotonin (5-HT) and dopamine. Linking this to a piperazine ring creates high-affinity ligands for 5-HT1A and 5-HT2A receptors.
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Mechanism: The alkyl bromide undergoes nucleophilic substitution (SN2) with secondary amines.
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Target Class: Phenylpiperazine derivatives (similar to Flibanserin, Eltoprazine).
Figure 2: Application workflow for synthesizing CNS-active agents.
Secondary Application: Agrochemicals
Recent research indicates that benzodioxole derivatives linked via thio-ethers (using this bromide and thiols) act as potent auxin receptor agonists , promoting root growth in crops.
Safety & Handling
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Hazards: As an alkyl bromide, this compound is an alkylating agent . It is potentially a skin and eye irritant and a lachrymator.
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GHS Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation. Protect from light.
References
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Synthesis of Sesamol Derivatives
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Benzodioxole in Medicinal Chemistry
- Source: "Understanding 1,3-Benzodioxole." ChemicalBook, 2024.
- Relevance: Reviews the pharmacophore's role in drug design and stability.
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Auxin Receptor Agonists
- Source: "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists." Frontiers in Plant Science, 2022.
- Relevance: Details the use of benzodioxole-alkyl linkers in agrochemical synthesis.
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General Alkylation Protocol (Williamson Ether)
- Source: "Preparation of 1,3-dibromopropane and Alkyl
- Relevance: Provides background on the handling of the dibromide reagent.
